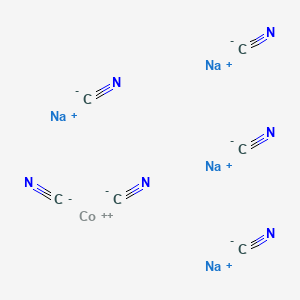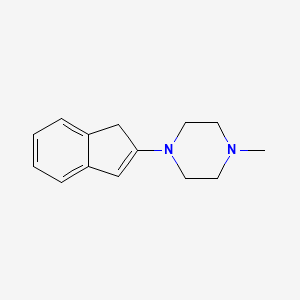
Pisiferol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pisiferol is a naturally occurring diterpenoid compound that has been isolated from various plant species It is known for its complex structure and significant biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pisiferol involves multiple steps, starting from abieta-8,11,13-trien-6-one. The key steps include:
Oxidation and Cleavage: The intermediate is treated with lead tetraacetate and iodine, followed by ether cleavage using acetic p-toluenesulfonic anhydride.
Hydrogenation and Reduction: Catalytic hydrogenation and further reduction with lithium aluminium hydride yield abieta-8,11,13-trien-20-ol.
Acetylation and Acylation: Acetylation of the alcohols and subsequent Friedel-Crafts acylation with acetyl chloride in the presence of anhydrous aluminium chloride produce 20-acetoxy-12-acetylabieta-8,11,13-triene.
Final Steps: Oxidation with m-chloroperbenzoic acid and reduction with lithium aluminium hydride lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex synthesis and the need for specialized reagents and conditions. Most production methods are confined to laboratory-scale synthesis for research purposes.
化学反応の分析
Types of Reactions
Pisiferol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using Jones reagent to form pisiferal.
Reduction: Reduction reactions using lithium aluminium hydride are crucial in the synthesis of this compound.
Substitution: Ether cleavage and acetylation are examples of substitution reactions involved in its synthesis.
Common Reagents and Conditions
Lithium Aluminium Hydride: Used for reduction reactions.
Lead Tetraacetate and Iodine: Used for oxidation and cleavage reactions.
Acetic p-Toluenesulfonic Anhydride: Used for ether cleavage.
Anhydrous Aluminium Chloride: Used in Friedel-Crafts acylation.
m-Chloroperbenzoic Acid: Used for oxidation reactions.
Major Products Formed
Pisiferal: Formed by the oxidation of this compound using Jones reagent.
Abieta-8,11,13-trien-20-ol: An intermediate in the synthesis of this compound.
科学的研究の応用
Pisiferol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a bioactive compound.
Chemical Synthesis: This compound serves as a model compound for studying complex synthetic routes and reaction mechanisms.
作用機序
The mechanism of action of pisiferol involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects through modulation of signaling pathways involved in inflammation and cell proliferation . Further research is needed to elucidate the exact molecular targets and pathways.
類似化合物との比較
Similar Compounds
Pisiferal: An oxidized form of pisiferol with similar biological activities.
Pisiferin: A related compound with a similar structure but different functional groups.
Methyl Pisiferate: A derivative of this compound used in various chemical studies.
Uniqueness
This compound is unique due to its complex structure and the specific synthetic routes required for its production. Its biological activities and potential therapeutic applications also distinguish it from other similar compounds.
特性
CAS番号 |
24035-36-7 |
|---|---|
分子式 |
C20H30O2 |
分子量 |
302.5 g/mol |
IUPAC名 |
(4bR,8aS)-4b-(hydroxymethyl)-8,8-dimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-ol |
InChI |
InChI=1S/C20H30O2/c1-13(2)15-10-14-6-7-18-19(3,4)8-5-9-20(18,12-21)16(14)11-17(15)22/h10-11,13,18,21-22H,5-9,12H2,1-4H3/t18-,20-/m0/s1 |
InChIキー |
NKGGFTFDYGTUSL-ICSRJNTNSA-N |
異性体SMILES |
CC(C)C1=C(C=C2C(=C1)CC[C@@H]3[C@@]2(CCCC3(C)C)CO)O |
正規SMILES |
CC(C)C1=C(C=C2C(=C1)CCC3C2(CCCC3(C)C)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


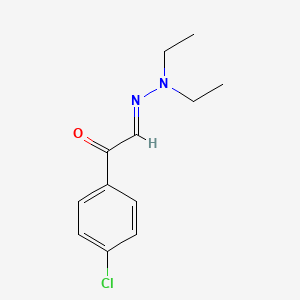
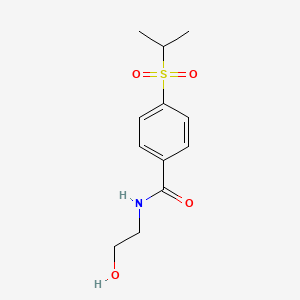
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
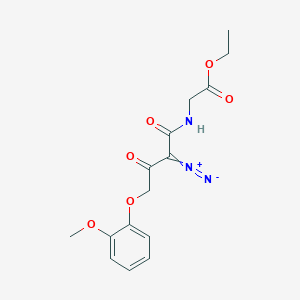


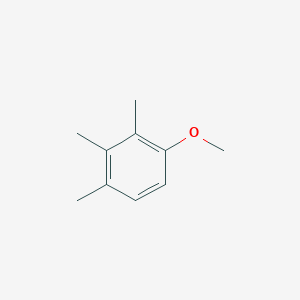
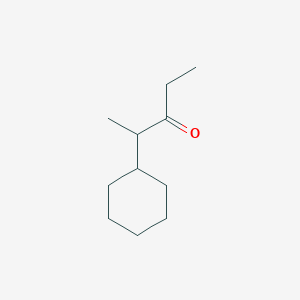
![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)
![[2-(hydroxymethyl)-2-methylpentyl] N-butan-2-ylcarbamate](/img/structure/B14701082.png)

